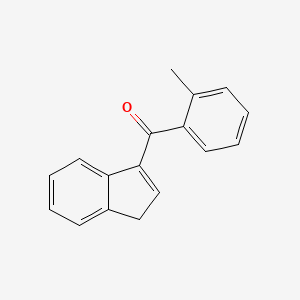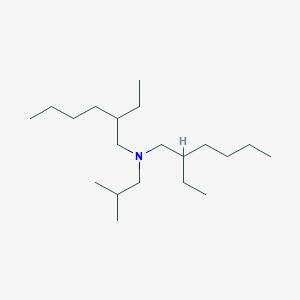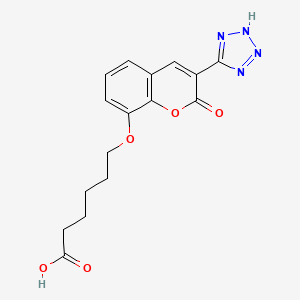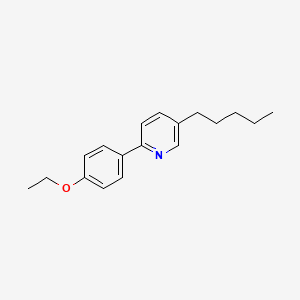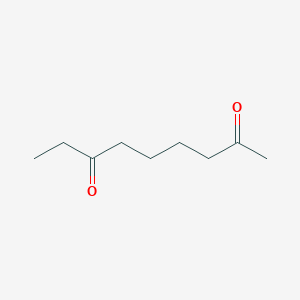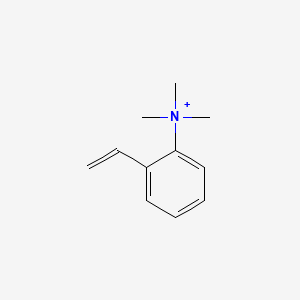
Pyrene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-2-carbonyl chloride is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carbonyl chloride functional group attached to the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carbonyl chloride typically involves the chlorination of pyrene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the pyrene-2-carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyrene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of pyrene-2-carboxamides, pyrene-2-carboxylates, and other derivatives.
Reduction: The compound can be reduced to pyrene-2-carboxaldehyde or pyrene-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: this compound can be oxidized to pyrene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation: Strong oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Pyrene-2-carboxamides, pyrene-2-carboxylates.
Reduction: Pyrene-2-carboxaldehyde, pyrene-2-methanol.
Oxidation: Pyrene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Pyrene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various pyrene derivatives, which are valuable in materials science and organic electronics.
Medicine: Pyrene-based compounds are investigated for their potential use in drug delivery systems and as anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Propiedades
| 109555-45-5 | |
Fórmula molecular |
C17H9ClO |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
pyrene-2-carbonyl chloride |
InChI |
InChI=1S/C17H9ClO/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
Clave InChI |
ORAINJPMQVBIHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)Cl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
